
4-Methylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylazobenzene, also known as p-Methylazobenzene, is an organic compound with the molecular formula C13H12N2. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. The structure of this compound consists of a benzene ring substituted with a methyl group at the para position and an azo group (N=N) connecting it to another benzene ring.
Preparation Methods
4-Methylazobenzene can be synthesized through several methods, with the most common being the azo coupling reaction. This involves the reaction of diazonium salts with activated aromatic compounds. The general synthetic route includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with toluene in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
4-Methylazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The azo group can be reduced to form hydrazo compounds or aniline derivatives. Reducing agents such as zinc in acetic acid or sodium dithionite are typically used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye synthesis and photochemistry.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in photopharmacology, where light can be used to control the activity of drugs.
Industry: It is widely used in the dyeing industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The primary mechanism of action of 4-Methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This change in configuration can affect the compound’s interaction with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in molecular geometry .
Comparison with Similar Compounds
4-Methylazobenzene can be compared with other azo compounds such as azobenzene, 4-Methoxyazobenzene, and 4-Nitroazobenzene:
Azobenzene: Similar in structure but lacks the methyl group. It is also used in dyeing and as a photoswitchable molecule.
4-Methoxyazobenzene: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.
4-Nitroazobenzene: Contains a nitro group, making it more electron-withdrawing and affecting its reactivity and applications
This compound’s uniqueness lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
6720-39-4 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(4-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
GIJSVMOPNUOZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


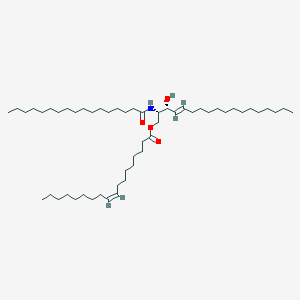
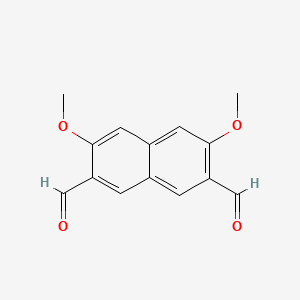
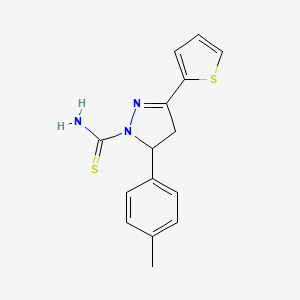

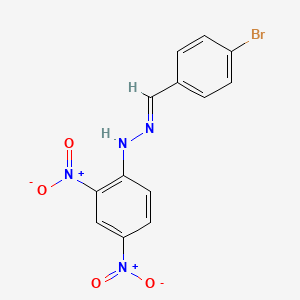

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)
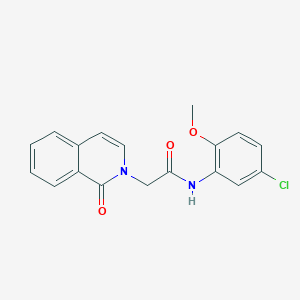
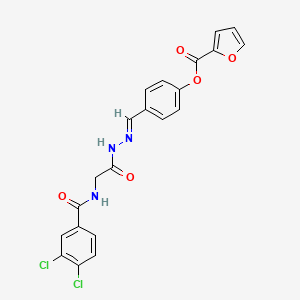
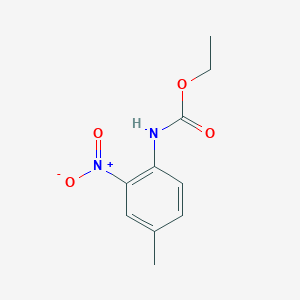


![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
